molecular formula C10H20N2O2 B14576011 N~2~-Acetyl-N-propan-2-yl-L-valinamide CAS No. 61429-98-9

N~2~-Acetyl-N-propan-2-yl-L-valinamide

Cat. No.: B14576011
CAS No.: 61429-98-9
M. Wt: 200.28 g/mol
InChI Key: NBEWZELQYKFIIC-VIFPVBQESA-N
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Description

N~2~-Acetyl-N-propan-2-yl-L-valinamide is a chemical compound with the molecular formula C10H20N2O2 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl group, a propan-2-yl group, and a valinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-N-propan-2-yl-L-valinamide typically involves the acetylation of N-propan-2-yl-L-valinamide. This reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and a base like pyridine is added to facilitate the reaction .

Industrial Production Methods

Industrial production of N2-Acetyl-N-propan-2-yl-L-valinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N~2~-Acetyl-N-propan-2-yl-L-valinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-Acetyl-N-propan-2-yl-L-valinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Acetyl-N-propan-2-yl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The propan-2-yl group and valinamide moiety contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-Acetyl-N-propan-2-yl-L-valinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

61429-98-9

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

(2S)-2-acetamido-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C10H20N2O2/c1-6(2)9(12-8(5)13)10(14)11-7(3)4/h6-7,9H,1-5H3,(H,11,14)(H,12,13)/t9-/m0/s1

InChI Key

NBEWZELQYKFIIC-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(C)C)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C)C)NC(=O)C

Origin of Product

United States

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